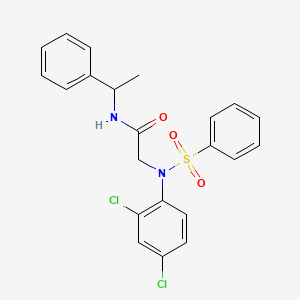![molecular formula C16H14Cl2O4 B5084825 4-[2-(2,4-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5084825.png)
4-[2-(2,4-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[2-(2,4-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde, also known as DME, is a chemical compound that has been widely used in scientific research due to its unique properties. DME is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 351.18 g/mol.
Mecanismo De Acción
4-[2-(2,4-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde works by binding to the catalytic site of PTPs and inhibiting their activity. This leads to changes in cellular signaling pathways, which can have a variety of effects depending on the specific PTP that is inhibited. 4-[2-(2,4-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde has been shown to have a high degree of selectivity for certain PTPs, making it a valuable tool for studying the role of these enzymes in disease.
Biochemical and physiological effects:
4-[2-(2,4-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 4-[2-(2,4-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde can inhibit the growth and proliferation of cancer cells, as well as modulate immune responses. In vivo studies have shown that 4-[2-(2,4-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde can reduce inflammation and improve glucose tolerance in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-[2-(2,4-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde is its high degree of selectivity for certain PTPs, which makes it a valuable tool for studying the role of these enzymes in disease. However, 4-[2-(2,4-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde also has some limitations for lab experiments. For example, it can be difficult to work with due to its low solubility in water and its tendency to form aggregates. Additionally, 4-[2-(2,4-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde can be expensive and difficult to synthesize, which can limit its availability for research.
Direcciones Futuras
There are many potential future directions for research involving 4-[2-(2,4-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde. One area of interest is the development of new analogs of 4-[2-(2,4-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde that have improved solubility and selectivity for specific PTPs. Another area of interest is the use of 4-[2-(2,4-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde in combination with other drugs or therapies to treat various diseases. Additionally, there is potential for the use of 4-[2-(2,4-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde in diagnostic applications, such as the detection of specific PTPs in cancer cells. Overall, 4-[2-(2,4-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde is a valuable tool for studying the role of PTPs in disease and has many potential applications in the future.
Métodos De Síntesis
4-[2-(2,4-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde can be synthesized through a multi-step process involving the reaction of 2,4-dichlorophenol with ethylene oxide, followed by a reaction with 3-methoxybenzaldehyde. The final product is then purified through recrystallization. The synthesis of 4-[2-(2,4-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde is a complex process that requires careful attention to detail and expertise in organic chemistry.
Aplicaciones Científicas De Investigación
4-[2-(2,4-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde has been widely used in scientific research due to its ability to inhibit the activity of protein tyrosine phosphatases (PTPs). PTPs are enzymes that play a key role in regulating cellular signaling pathways and are involved in many diseases, including cancer, diabetes, and autoimmune disorders. 4-[2-(2,4-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde has been shown to selectively inhibit the activity of certain PTPs, making it a valuable tool for studying the role of these enzymes in disease.
Propiedades
IUPAC Name |
4-[2-(2,4-dichlorophenoxy)ethoxy]-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O4/c1-20-16-8-11(10-19)2-4-15(16)22-7-6-21-14-5-3-12(17)9-13(14)18/h2-5,8-10H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIPYIYLPJOGBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCCOC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6455308 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-{[(4-tert-butylphenyl)sulfonyl]amino}benzoate](/img/structure/B5084752.png)
![4-[2-(3-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5084762.png)
![methyl 2-({[2-(2,4-dichlorophenyl)-3-methyl-4-quinolinyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5084776.png)
![N-[2-(1-piperidinyl)ethyl]tetrahydro-2-furancarboxamide](/img/structure/B5084789.png)

![2-hydroxy-N'-[(3-nitrophenyl)sulfonyl]benzohydrazide](/img/structure/B5084798.png)

![6-(3,4-dimethylphenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5084811.png)

![ethyl (5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5084824.png)
![11-(4-methylphenyl)-10-propionyl-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5084831.png)
![N-[2-(2-chlorophenoxy)ethyl]-2-quinolinecarboxamide](/img/structure/B5084844.png)

![2-fluoro-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5084849.png)